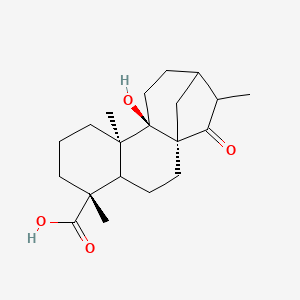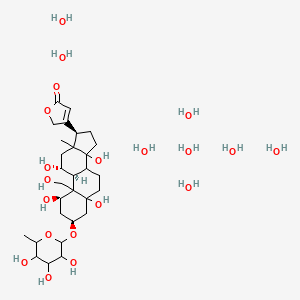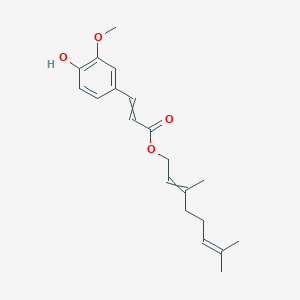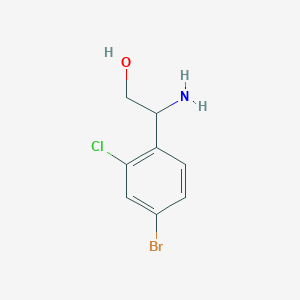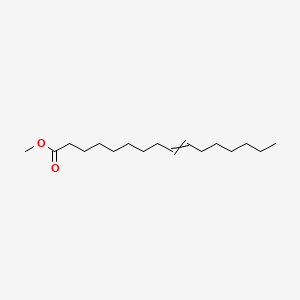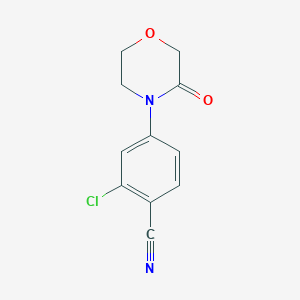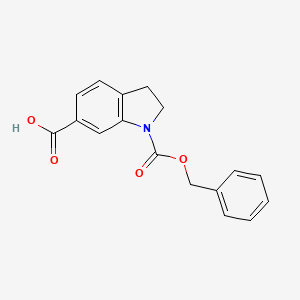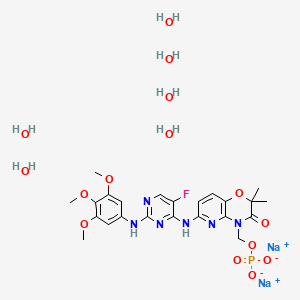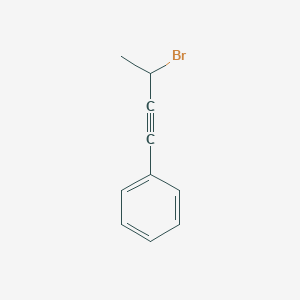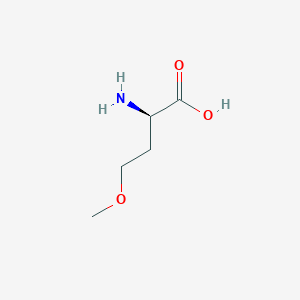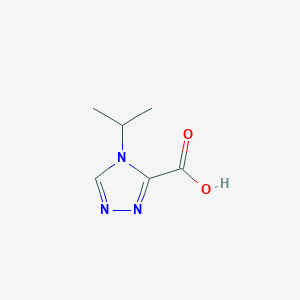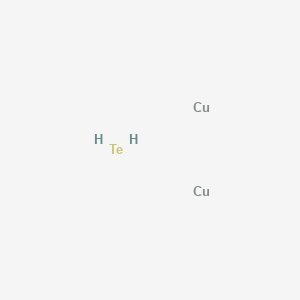
Dicopper tellane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicopper tellane can be synthesized through several methods, including direct combination of elemental copper and tellurium under high-temperature conditions. Another common method involves the reduction of copper salts in the presence of tellurium compounds. For instance, the reduction of copper(II) sulfate with sodium tellurite in an aqueous solution can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the recovery of tellurium from copper anode slime, a by-product of the copper electrorefining process. The tellurium is then combined with copper through high-temperature smelting or electrochemical methods to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dicopper tellane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper tellurite and copper tellurate.
Reduction: It can be reduced back to elemental copper and tellurium.
Substitution: this compound can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Reactions often occur in the presence of other chalcogenides under controlled temperature and pressure conditions.
Major Products
Oxidation: Copper tellurite (CuTeO3) and copper tellurate (CuTeO4).
Reduction: Elemental copper and tellurium.
Substitution: Copper sulfide (CuS) or copper selenide (CuSe).
Aplicaciones Científicas De Investigación
Dicopper tellane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of thermoelectric materials, photovoltaic cells, and as an additive in metallurgy to improve the mechanical properties of metals
Mecanismo De Acción
The mechanism of action of dicopper tellane involves its ability to interact with various molecular targets through its copper and tellurium atoms. In catalytic processes, the copper atoms often serve as active sites for the adsorption and activation of reactants. The tellurium atom can modulate the electronic properties of the copper centers, enhancing their reactivity. In biological systems, this compound can generate reactive oxygen species (ROS) that can damage microbial cell membranes, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Dicopper tellane can be compared with other metal tellurides, such as:
Copper sulfide (CuS): Similar in structure but contains sulfur instead of tellurium. Copper sulfide is widely used in photovoltaic cells and as a catalyst.
Copper selenide (CuSe): Contains selenium instead of tellurium and is used in thermoelectric materials and as a semiconductor.
Silver telluride (Ag2Te): Contains silver instead of copper and is known for its high electrical conductivity and use in thermoelectric devices .
This compound is unique due to the specific electronic interactions between copper and tellurium, which can result in distinct catalytic and electronic properties not observed in other metal tellurides.
Propiedades
Fórmula molecular |
Cu2H2Te |
|---|---|
Peso molecular |
256.7 g/mol |
Nombre IUPAC |
copper;tellane |
InChI |
InChI=1S/2Cu.H2Te/h;;1H2 |
Clave InChI |
KGHKZATYFJHRFL-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[TeH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


